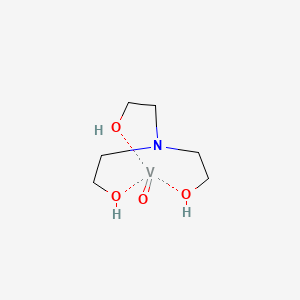

1-Oxovanadatrane

Description

1-Oxovanadatrane is a vanadium(V)-based coordination complex characterized by a central vanadium atom coordinated to oxygen-donor ligands in a distorted trigonal bipyramidal or octahedral geometry. The compound crystallizes in the monoclinic crystal system, as observed in structurally analogous oxovanadium(V) complexes . Key structural features include distinct vanadium-oxygen (V–O) bond lengths, which vary depending on the ligand type:

- V–oxo oxygen: ~1.31 Å

- V–methoxy oxygen: ~1.35 Å

- V–phenolate oxygen: ~1.29 Å .

The coordination environment induces ligand tautomerization, as evidenced by shortened C–N bonds (1.31 Å) and elongated C=O bonds (1.29 Å) in enol-form ligands, compared to free ligands (C–N: 1.35 Å; C=O: 1.23 Å) . Electrochemical studies in DMSO reveal quasi-reversible redox behavior, with reduction potentials ranging between −0.45 to −0.75 V vs. Ag/AgCl, attributed to the V(V)/V(IV) couple .

Properties

CAS No. |

15364-25-7 |

|---|---|

Molecular Formula |

C6H15NO4V |

Molecular Weight |

216.13 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;oxovanadium |

InChI |

InChI=1S/C6H15NO3.O.V/c8-4-1-7(2-5-9)3-6-10;;/h8-10H,1-6H2;; |

InChI Key |

ANDNNDLKKAVOLU-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCO)CCO.O=[V] |

Canonical SMILES |

C(CO)N(CCO)CCO.O=[V] |

Other CAS No. |

15364-25-7 |

Synonyms |

1-oxovanadatrane |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bond Lengths in Vanadium Complexes

| Bond Type | 1-Oxovanadatrane (Å) | Methoxy Complex (Å) | Enolate Complex (Å) |

|---|---|---|---|

| V–O (oxo) | 1.31 | – | – |

| V–O (methoxy) | – | 1.35 | – |

| V–O (enolate) | 1.29 | – | 1.40 |

Table 2: Electrochemical Data

| Compound | E₁/₂ (V vs. Ag/AgCl) | Redox Reversibility |

|---|---|---|

| 1-Oxovanadatrane | −0.65 | Quasi-reversible |

| Methoxy Complex | −0.55 | Reversible |

| Enolate Complex | −0.80 | Irreversible |

Key Research Findings

- The enolate ligand in 1-Oxovanadatrane stabilizes the V(V) center via resonance, unlike purely σ-donor methoxy ligands .

- Electrochemical hysteresis in 1-Oxovanadatrane correlates with solvent-dependent ligand rearrangement .

- Comparative crystallographic studies highlight the role of ligand rigidity in dictating catalytic selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.